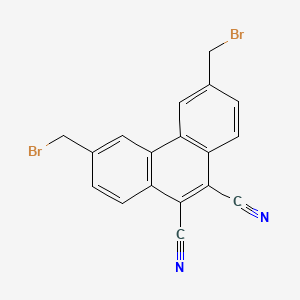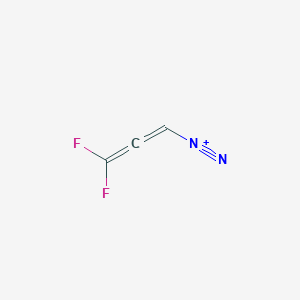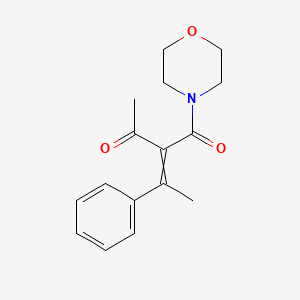![molecular formula C12H16OS B14210045 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL CAS No. 830321-04-5](/img/structure/B14210045.png)
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL is an organic compound characterized by the presence of a phenylethenyl group attached to a sulfanyl group, which is further connected to a butanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-bromobutan-1-ol with 2-phenylethenylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-[(2-Phenylethenyl)sulfanyl]butanal or 4-[(2-Phenylethenyl)sulfanyl]butanoic acid.
Reduction: Formation of 4-[(2-Phenylethyl)sulfanyl]butan-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL involves its interaction with specific molecular targets. The phenylethenyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar sulfanyl group but different alkyl chain structure.
4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol: Contains a diethylcarbamothioyl group instead of a phenylethenyl group.
Uniqueness
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
CAS番号 |
830321-04-5 |
|---|---|
分子式 |
C12H16OS |
分子量 |
208.32 g/mol |
IUPAC名 |
4-(2-phenylethenylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C12H16OS/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-8,11,13H,4-5,9-10H2 |
InChIキー |
ONOKAKYBKOEKLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CSCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
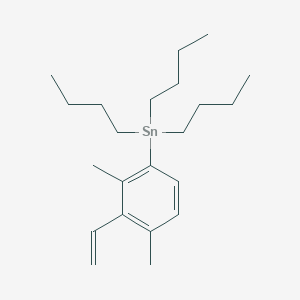
![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
![3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14209983.png)
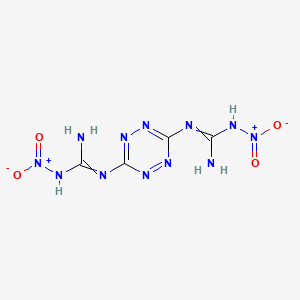
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
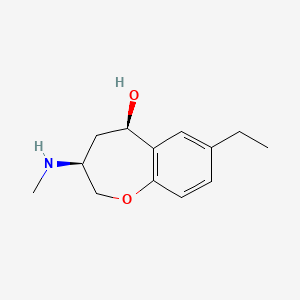
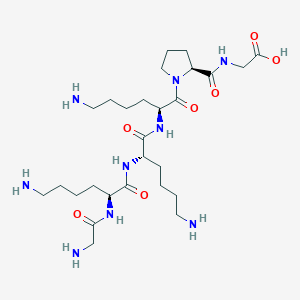
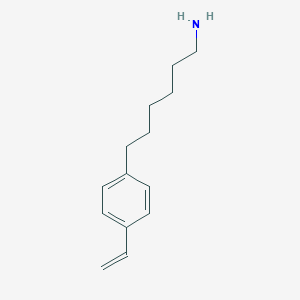
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
